4-[(3-methylbutan-2-yl)amino]cyclohexan-1-ol
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Overview
Description
4-[(3-methylbutan-2-yl)amino]cyclohexan-1-ol is an organic compound with the molecular formula C11H23NO It is a cyclohexanol derivative with an amino group substituted by a 3-methylbutan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-methylbutan-2-yl)amino]cyclohexan-1-ol typically involves the reaction of cyclohexanone with 3-methylbutan-2-amine under reductive amination conditions. The process can be summarized as follows:
Reductive Amination: Cyclohexanone is reacted with 3-methylbutan-2-amine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst (e.g., palladium on carbon).
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes with optimized reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(3-methylbutan-2-yl)amino]cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding cyclohexane derivative using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides (e.g., methyl iodide), acyl chlorides (e.g., acetyl chloride)
Major Products Formed
Oxidation: Cyclohexanone, cyclohexanone derivatives
Reduction: Cyclohexane derivatives
Substitution: Various substituted cyclohexanol derivatives
Scientific Research Applications
4-[(3-methylbutan-2-yl)amino]cyclohexan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(3-methylbutan-2-yl)amino]cyclohexan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The specific pathways involved depend on the context of its application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanol: A simple cyclohexanol derivative without the amino substitution.
4-aminocyclohexanol: A cyclohexanol derivative with an amino group but without the 3-methylbutan-2-yl substitution.
3-methylbutan-2-amine: An amine without the cyclohexanol moiety.
Uniqueness
4-[(3-methylbutan-2-yl)amino]cyclohexan-1-ol is unique due to the presence of both the cyclohexanol and the 3-methylbutan-2-yl amino group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
1152823-52-3 |
---|---|
Molecular Formula |
C11H23NO |
Molecular Weight |
185.3 |
Purity |
95 |
Origin of Product |
United States |
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